molecular formula C3H13Cl2N3O2S B6218165 1,3-diaminopropane-2-sulfonamide dihydrochloride CAS No. 2751615-03-7

1,3-diaminopropane-2-sulfonamide dihydrochloride

Cat. No.: B6218165
CAS No.: 2751615-03-7
M. Wt: 226.1
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Description

1,3-Diaminopropane-2-sulfonamide dihydrochloride is an organic compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of two amino groups and a sulfonamide group attached to a propane backbone, with the compound existing as a dihydrochloride salt. This structure imparts unique chemical properties, making it useful in synthetic chemistry and as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diaminopropane-2-sulfonamide dihydrochloride can be synthesized through several methods:

    Direct Sulfonation: One common method involves the direct sulfonation of 1,3-diaminopropane. This process typically uses sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to introduce the sulfonamide group.

    Amidation Reaction: Another approach is the amidation of 1,3-diaminopropane with a sulfonyl chloride derivative. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, employing continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-Diaminopropane-2-sulfonamide dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonamide group can yield amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include substituted amines, sulfonic acids, and reduced amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Diaminopropane-2-sulfonamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is employed in the study of enzyme inhibitors and as a precursor for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 1,3-diaminopropane-2-sulfonamide dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as an inhibitor or modulator of enzymatic activity. The amino groups facilitate binding to active sites, enhancing the compound’s efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diaminopropane: Lacks the sulfonamide group, making it less versatile in certain chemical reactions.

    Sulfanilamide: Contains a sulfonamide group but lacks the propane backbone, leading to different chemical properties and applications.

    2-Aminoethanesulfonamide: Similar sulfonamide functionality but with a shorter carbon chain, affecting its reactivity and biological activity.

Uniqueness

1,3-Diaminopropane-2-sulfonamide dihydrochloride is unique due to its combination of two amino groups and a sulfonamide group on a propane backbone. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in synthetic chemistry, biology, and industrial processes.

Properties

CAS No.

2751615-03-7

Molecular Formula

C3H13Cl2N3O2S

Molecular Weight

226.1

Purity

95

Origin of Product

United States

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